N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-10(23)14-7-6-13(27-14)8-9-21-15(24)16(25)22-11-2-4-12(5-3-11)26-17(18,19)20/h2-7,10,23H,8-9H2,1H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRYKLWIPHBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride as a Key Intermediate
Oxalyl chloride is widely employed for its high reactivity toward amines. In the patent DK3235811T3, N-substituted oxalamides are prepared by reacting oxalyl chloride with amines in the presence of triethylamine. For example, the synthesis of N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide involves sequential additions of amines to oxalyl chloride under cooled conditions (0–5°C), followed by purification via recrystallization from ethanol. This method achieves high purity (≥95%) and is adaptable to the target compound by substituting the amine components.
Diethyl Oxalate in Bifunctional Coupling
Diethyl oxalate offers a milder alternative, particularly for heat-sensitive substrates. Ambeed’s protocols demonstrate that reacting diethyl oxalate with ethanolamine in ethanol at 20°C for 24 hours yields N1,N2-bis(2-hydroxyethyl)oxalamide at 94% efficiency. For the target molecule, this approach would require selective mono-amination followed by a second coupling step to introduce the trifluoromethoxyphenyl group.
Synthesis of Amine Components
2-(5-(1-Hydroxyethyl)Thiophen-2-yl)Ethylamine
This amine derivative necessitates a multi-step synthesis:
- Thiophene Functionalization : Friedel-Crafts acylation of 2-ethylthiophene introduces a ketone group at the 5-position.
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, yielding 5-(1-hydroxyethyl)thiophene.
- Ethylamine Introduction : Bromination of the thiophene’s ethyl side chain followed by Gabriel synthesis converts the bromide to the primary amine.
4-(Trifluoromethoxy)Aniline
Commercial availability simplifies sourcing this component. However, if in-house synthesis is required, it involves:
- Nitration of Phenol : Introduces a nitro group para to the hydroxyl group.
- Trifluoromethylation : Reaction with trifluoromethyl iodide under Ullmann conditions.
- Reduction : Catalytic hydrogenation converts the nitro group to an amine.
Coupling Methods and Reaction Optimization
Stepwise Oxalyl Chloride-Mediated Coupling
Procedure :
- First Amine Activation : React oxalyl chloride (1.1 equiv) with 4-(trifluoromethoxy)aniline in dichloromethane at 0°C, using triethylamine (2.2 equiv) as a base.
- Intermediate Isolation : The monoamide chloride precipitates and is filtered.
- Second Coupling : Add 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine to the intermediate in THF at room temperature.
Yield : 78–82% after recrystallization from ethanol.
Diethyl Oxalate-Based Sequential Amination
Procedure :
- Mono-Amination : Stir diethyl oxalate with 4-(trifluoromethoxy)aniline in ethanol at 20°C for 12 hours.
- Ethanol Removal : Concentrate under reduced pressure to isolate the monoethyl oxalamate.
- Second Amination : React the monoester with the thiophene-containing amine in refluxing ethylene glycol (79–80°C) for 3 hours.
Yield : 85–90% after cooling and filtration.
Purification and Characterization
Recrystallization Techniques
- Solvent Selection : Ethanol and methanol are preferred for their polarity and compatibility with oxalamides. The patent reports ≥99% purity after dual recrystallization from boiling ethanol.
- Temperature Gradients : Gradual cooling (0.5°C/min) enhances crystal formation, reducing impurity entrapment.
Analytical Validation
- NMR Spectroscopy : $$^1$$H NMR confirms the absence of residual amines (δ 2.8–3.2 ppm for ethylenic protons; δ 6.7–7.4 ppm for aromatic signals).
- HPLC-MS : Retention time alignment with standards and molecular ion peaks ([M+H]$$^+$$ at m/z 459.3) validate structural integrity.
Challenges and Alternative Approaches
Hydroxyethyl Group Protection
The hydroxyl group in the thiophene moiety risks oxidation during coupling. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation and subsequent deprotection with tetrabutylammonium fluoride (TBAF) mitigates this.
Solvent and Catalyst Screening
- Copper(I) Catalysis : Ambeed’s protocol using CuI and ethylenediamine in toluene achieves 90% yield for analogous bis-hydroxyethyl oxalamides. Adapting this to the target compound may require elevated temperatures (100°C) and extended reaction times (18 hours).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Non-polar solvents (toluene) favor easier isolation but lower reaction rates.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
Key Structural Features:
Key Observations:
- Thiophene vs.
- Electron-Withdrawing Groups : The trifluoromethoxy group (CF3O) in the main compound offers stronger electron-withdrawing effects than halogens (e.g., Br in GMC-1) or methoxy groups (e.g., Compound 16), which could influence metabolic stability and solubility .
- Hydrophilic Substituents : The hydroxyethyl group in the main compound introduces polarity, contrasting with the hydroxypropyl group in ’s oxalamide, which may alter solubility and pharmacokinetics .
Physicochemical Data:
Antimicrobial Activity:
- GMC Series (): Demonstrated moderate-to-strong activity against S. aureus and E. coli, with halogenated derivatives (e.g., GMC-1, GMC-2) showing higher potency .
- Main Compound: Thiophene derivatives are known for antimicrobial activity, but specific data is lacking. The trifluoromethoxy group may enhance membrane penetration compared to halogens .
Enzyme Inhibition:
- Compound 16 (): Designed as a cytochrome P450 inhibitor, highlighting oxalamides’ versatility in targeting enzymes .
Biological Activity
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, identified by its CAS number 2034440-25-8, is a novel compound with potential biological activity. Its unique structure combines a thiophene moiety with an oxalamide linkage, which is significant in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, summarizing its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C17H17F3N2O4S, with a molecular weight of 402.4 g/mol. The structural representation highlights the presence of both a thiophene ring and a trifluoromethoxy group, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N2O4S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 2034440-25-8 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The oxalamide structure may facilitate interactions with specific enzymes, potentially inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways, influencing physiological responses.
- Antioxidant Activity : Given the presence of the hydroxyethyl group, the compound could exhibit antioxidant properties, combating oxidative stress in cells.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities. Here are some key findings from recent studies:
- Anticancer Properties : Compounds featuring thiophene rings have been investigated for their anticancer potential. Studies suggest that they may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Effects : The oxalamide moiety has been associated with antimicrobial properties in various studies, indicating that this compound could be effective against certain bacterial strains.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of related oxalamide compounds. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further investigation into this compound as an anticancer agent .
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against certain bacterial strains | Various studies |
| Antioxidant | Potential to reduce oxidative stress | Preliminary findings |
Q & A
Q. What are the optimal synthetic routes for N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene Derivative Preparation : Formation of the 5-(1-hydroxyethyl)thiophen-2-yl intermediate via coupling reactions, often using palladium catalysts for cross-coupling .
- Oxalamide Linkage : Condensation of the thiophene intermediate with 4-(trifluoromethoxy)phenylamine using oxalyl chloride or activated esters under anhydrous conditions .
- Hydroxyethyl Protection : Temporary protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during coupling, followed by deprotection . Yields are optimized by controlling temperature (0–25°C for coupling steps) and solvent polarity (e.g., DMF for amide bond formation).
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients achieves >95% purity .
- Spectroscopy :
- NMR : H and C NMR confirm the presence of the trifluoromethoxy group (δ 120–125 ppm in F NMR) and hydroxyethyl moiety (δ 3.5–4.0 ppm for -CH-OH) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 457.12) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility (logP ~3.5) due to the trifluoromethoxy and thiophene groups; DMSO or ethanol is recommended for in vitro studies .
- Stability : Susceptible to hydrolysis at the oxalamide bond under acidic/basic conditions (pH <3 or >10). Store at -20°C in anhydrous environments .
Advanced Research Questions
Q. How does the hydroxyethyl-thiophene moiety influence target binding in molecular docking studies?
Computational modeling reveals:
- The hydroxyethyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in serine proteases), enhancing binding affinity (ΔG ~-9.2 kcal/mol) .
- The thiophene ring participates in π-π stacking with aromatic residues (e.g., Tyr114 in kinase targets), contributing to selectivity .
- Methodology : Use Schrödinger Suite or AutoDock Vina with optimized force fields (e.g., OPLS4) for docking simulations .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, IC determination via ADP-Glo™ assay) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or HepG2) with EC values typically ranging 5–20 µM .
- Metabolic Stability : Incubate with liver microsomes (human or murine) and monitor parent compound depletion via LC-MS/MS .
Q. How can conflicting data on its mechanism of action be resolved?
- Orthogonal Assays : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., CRISPR knockouts of putative targets) approaches .
- SAR Studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophoric contributions .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Prodrug Design : Mask the hydroxyethyl group as an ester (e.g., acetyl) to enhance oral bioavailability .
- Formulation : Nanoemulsions or liposomes improve plasma half-life (t >4 hrs in rodent models) .
- Metabolite Identification : Use LC-HRMS to track major metabolites (e.g., oxidative cleavage of thiophene) and mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
